molecular formula C26H28O3 B12567367 2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol CAS No. 557094-00-5

2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol

Cat. No.: B12567367
CAS No.: 557094-00-5
M. Wt: 388.5 g/mol
InChI Key: HDCJDQSENULHNM-UHFFFAOYSA-N
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Description

2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a cyclohexyl ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-4-methylphenyl and 4-hydroxyphenyl with cyclohexanone under acidic or basic conditions to form the cyclohexyl ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
  • Ethanone, 1-(2-hydroxy-4-methoxyphenyl)
  • 2-(2-Hydroxy-5-methylphenyl)benzotriazole

Uniqueness

2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol is unique due to its specific structural features, including the presence of multiple hydroxyl groups and a cyclohexyl ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

557094-00-5

Molecular Formula

C26H28O3

Molecular Weight

388.5 g/mol

IUPAC Name

2-[1-(2-hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol

InChI

InChI=1S/C26H28O3/c1-17-3-9-22(24(28)15-17)26(23-10-4-18(2)16-25(23)29)13-11-20(12-14-26)19-5-7-21(27)8-6-19/h3-10,15-16,20,27-29H,11-14H2,1-2H3

InChI Key

HDCJDQSENULHNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2(CCC(CC2)C3=CC=C(C=C3)O)C4=C(C=C(C=C4)C)O)O

Origin of Product

United States

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